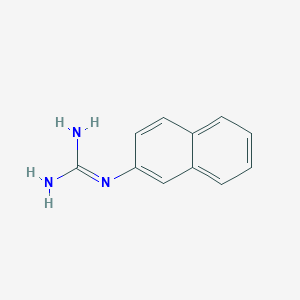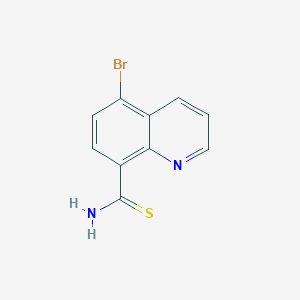
2-Naphthylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Naphthyl)guanidine is an organic compound that belongs to the class of guanidines Guanidines are known for their strong basicity and ability to form stable salts The compound features a naphthyl group attached to the guanidine moiety, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Naphthyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 2-naphthylamine with cyanamide under acidic conditions to form the guanidine derivative. Another method includes the use of thiourea derivatives as guanidylating agents, which react with 2-naphthylamine to yield the desired product .
Industrial Production Methods: Industrial production of 1-(2-Naphthyl)guanidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Naphthyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyl-guanidine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The naphthyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed:
Oxidation: Naphthyl-guanidine oxides.
Reduction: Naphthylamine derivatives.
Substitution: Nitrated or halogenated naphthyl-guanidine compounds.
Applications De Recherche Scientifique
1-(2-Naphthyl)guanidine has found applications in various scientific research fields:
Mécanisme D'action
The mechanism of action of 1-(2-Naphthyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound’s ability to inhibit specific enzymes or modulate receptor activity underlies its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Guanidine: A simpler analogue with similar basicity but lacking the naphthyl group.
1-(2-Naphthyl)thiourea: Similar structure but with a thiourea group instead of guanidine.
Naphthylamine: Lacks the guanidine moiety but shares the naphthyl group.
Uniqueness: 1-(2-Naphthyl)guanidine stands out due to the presence of both the naphthyl and guanidine groups, which confer unique chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications .
Propriétés
Numéro CAS |
54-81-9 |
|---|---|
Formule moléculaire |
C11H11N3 |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
2-naphthalen-2-ylguanidine |
InChI |
InChI=1S/C11H11N3/c12-11(13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H4,12,13,14) |
Clé InChI |
SGKHROGKIKKECN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-6-[(phenylamino)methyl]phenol](/img/structure/B13679994.png)





![3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B13680028.png)





![6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680060.png)

